
2-(2-Cyanopropan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Cyanopropan-2-yl)benzonitrile” is also known as “2-Cyano-2-propyl benzodithioate”. It is a chemical compound with the empirical formula C11H11NS2 and a molecular weight of 221.34 . It is used as a RAFT agent for controlled radical polymerization, especially suited for the polymerization of methacrylate and methacrylamide monomers .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C. It has a refractive index of 1.621 (n20/D) and a density of 1.146 g/mL at 25°C . It has a melting point of 28-31°C . The compound is light sensitive, moisture sensitive, and heat sensitive .Applications De Recherche Scientifique
Benzonitrile Assembly
The benzonitrile unit, including compounds like 2-(2-Cyanopropan-2-yl)benzonitrile, is widely used in natural products, pharmaceuticals, and agrochemicals. There has been significant interest in synthesizing benzonitriles due to their varied applications. A new [4 + 2]-benzannulation protocol has been developed, catalyzed by N-Heterocyclic Carbene (NHC), to assemble the benzonitrile framework efficiently (Jia & Wang, 2016).
Cyanation Techniques
2-(Alkylamino)benzonitriles are synthesized using a rhodium-catalyzed cyanation on the aryl C-H bond. This method demonstrates tolerance to various substituents and yields the products in moderate to good amounts, making it relevant for practical synthesis (Dong et al., 2015).
Nonlinear Optical Applications
Certain molecules based on (-1-cyanovinyl)benzonitrile demonstrate significant potential for nonlinear optical (NLO) applications. These molecules, when investigated experimentally and computationally, show promising linear and nonlinear optical parameters, making them suitable for NLO devices (Mydlova et al., 2020).
Biotransformation by Bacteria
Rhodococcus rhodochrous, a soil bacterium, has been used to biotransform cyanomethyl benzonitrile compounds. This bacterium, when grown on different nitrile compounds, shows varying degrees of regiospecificity, providing insights into the microbial degradation and transformation of such chemical compounds (Dadd et al., 2001).
Photocatalysis Research
Research into photocatalysis has also included benzonitrile compounds. For example, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile has been studied, revealing interesting mechanistic insights and potential applications in synthetic chemistry (Foster et al., 1998).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored under inert gas at a temperature between 0-10°C .
Propriétés
IUPAC Name |
2-(2-cyanopropan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-11(2,8-13)10-6-4-3-5-9(10)7-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHVHAMMEOJGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
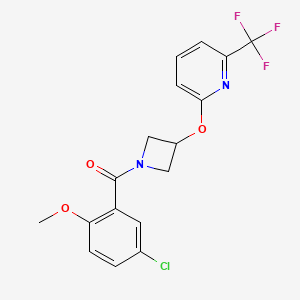
![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)
![(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid](/img/structure/B2849904.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)
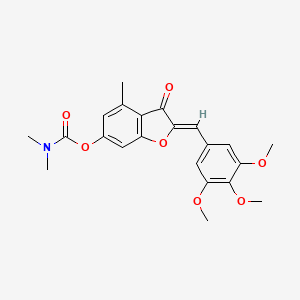
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine](/img/structure/B2849910.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)
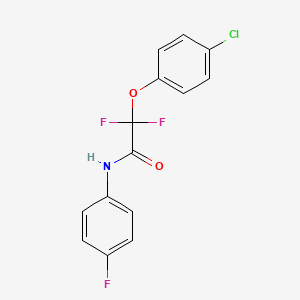
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)
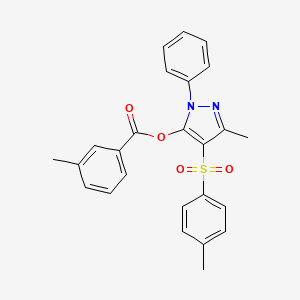
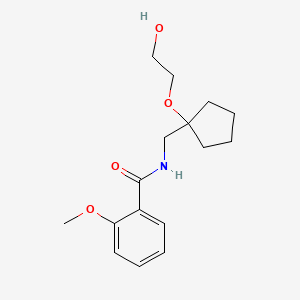

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)
